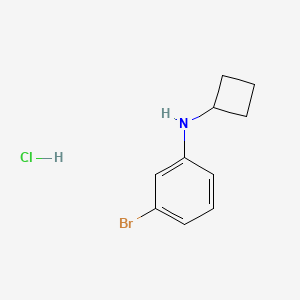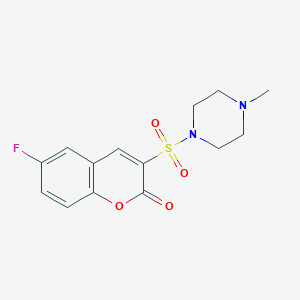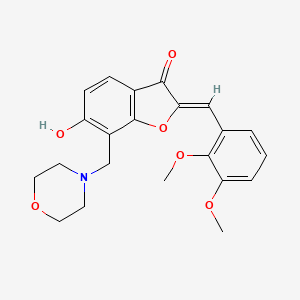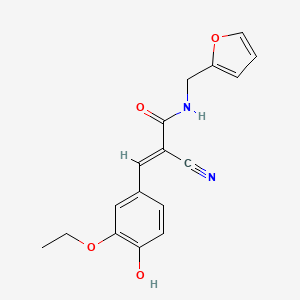
3-Bromo-N-cyclobutylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N-cyclobutylaniline hydrochloride, also known as BCBA hydrochloride, is a chemical compound with significant importance in scientific research and industry. It has a CAS Number of 2225141-94-4 and a molecular weight of 262.58 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Bromo-N-cyclobutylaniline hydrochloride is1S/C10H12BrN.ClH/c11-8-3-1-6-10 (7-8)12-9-4-2-5-9;/h1,3,6-7,9,12H,2,4-5H2;1H . This code provides a detailed representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them. Physical And Chemical Properties Analysis
3-Bromo-N-cyclobutylaniline hydrochloride is a powder that is stored at room temperature . Its molecular formula is C10H13BrClN, and it has a molecular weight of 262.58 .科学的研究の応用
Bromoform in Atmospheric Chemistry
Bromoform (CHBr3) is significant as the largest single source of atmospheric organic bromine, contributing to reactive halogens in the troposphere and lower stratosphere. Its oceanic sources, atmospheric distribution, and implications for atmospheric chemistry were reviewed, highlighting the importance of macroalgal and planktonic sources for atmospheric bromoform and identifying key regions requiring further investigation for accurate global source strength estimation (Quack & Wallace, 2003).
Thermo-responsive Hydrogels in Biomedicine
Poly(N-isopropylacrylamide) (PNIPAAm) hydrogels have been investigated for their applications in controlled delivery of active molecules, self-healing materials, tissue engineering, regenerative medicine, and smart encapsulation of cells. This review highlights the advances in biomedical applications of PNIPAAm-based hydrogels, indicating their significant potential in various medical and therapeutic fields (Lanzalaco & Armelin, 2017).
Electrochemical Surface Finishing and Energy Storage
The review discusses progress in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) for electroplating and energy storage, highlighting novel applications and the potential of these RTILs in various electrochemical processes (Tsuda, Stafford, & Hussey, 2017).
Environmental Impacts of Polybrominated Compounds
A review of the health assessments of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) shows these compounds occur as contaminants in brominated flame retardants and are produced during combustion processes. The biological effects and potential for human and environmental health impacts are discussed, emphasizing the need for further research on exposure and toxicity (Mennear & Lee, 1994).
Disinfection By-products in Water Systems
Research on disinfection by-products (DBPs) in desalination systems reviews the impact of chemical disinfection on water quality, focusing on the formation of bromoform and brominated haloacetic acids. The review suggests that while current concentrations of these DBPs in product drinking water are below levels of concern, further studies are needed to understand their formation and mitigate potential risks (Agus, Voutchkov, & Sedlak, 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and its hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it should be handled with care, using appropriate personal protective equipment, and stored in a well-ventilated place .
特性
IUPAC Name |
3-bromo-N-cyclobutylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-8-3-1-6-10(7-8)12-9-4-2-5-9;/h1,3,6-7,9,12H,2,4-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKDWJKVJMIAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC(=CC=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-cyclobutylaniline hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-bromophenoxy)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2587204.png)





![methyl 4-((7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2587214.png)
![Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![3-(2-methoxyethyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587221.png)